molecular formula C22H25NO5 B1680482 Sacubitrilat CAS No. 149709-44-4

Sacubitrilat

Cat. No. B1680482
M. Wt: 383.4 g/mol
InChI Key: DOBNVUFHFMVMDB-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sacubitrilat, also known as LBQ657, is the active metabolite of the antihypertensive drug sacubitril . It is used in the treatment of heart failure .


Synthesis Analysis

An efficient enantioselective approach of Sacubitril 1, a NEP inhibitor, has been described. The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric diydroxylation (AD), and Heck coupling reactions as key steps .


Molecular Structure Analysis

Sacubitrilat has a molecular formula of C22H25NO5 . Its IUPAC name is (2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid .


Chemical Reactions Analysis

Sacubitrilat has demonstrated promising anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells . It induces apoptotic-mediated cell death by generating high ROS and arresting the cell cycle at the subG0/G1 phases .


Physical And Chemical Properties Analysis

Sacubitrilat has a molecular weight of 383.4 g/mol . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Metabolic Activation and Genetic Variability

Sacubitril is a prodrug that must be metabolized to its active metabolite, sacubitrilat, to exert its therapeutic effects, primarily in the treatment of heart failure with reduced ejection fraction. This activation process is selective and occurs in the human liver, mediated by the enzyme carboxylesterase 1 (CES1). Genetic variations in CES1, specifically the G143E variant, significantly impact the activation of sacubitril, suggesting that genetic differences could influence the effectiveness of sacubitril pharmacotherapy (Shi et al., 2016).

Pharmacokinetics and Drug-Drug Interactions

Sacubitril/valsartan shows rapid absorption and conversion of sacubitril to sacubitrilat in the human body. The pharmacokinetics of sacubitrilat, including its concentration and duration in the bloodstream, correlate with renal function. Importantly, sacubitril/valsartan's interaction with other medications commonly used in heart failure patients has been extensively studied, showing varying impacts on plasma concentrations of different drugs (Ayalasomayajula et al., 2017).

Impact on Central Nervous System

Sacubitril/valsartan's potential effects on the central nervous system, particularly regarding amyloid-β concentrations and clearance, have been explored in cynomolgus monkeys. This research provides insights into the drug's possible implications for neurodegenerative diseases, although further clinical studies are required to establish its relevance in humans (Schoenfeld et al., 2017).

Mechanisms of Action in Cardiac Remodeling

In-depth studies using systems biology approaches have elucidated the complex molecular mechanisms of sacubitril/valsartan in cardiac remodeling post-myocardial infarction and heart failure. This research highlights the drug's role in inhibiting cardiomyocyte cell death and remodeling the left ventricular extracellular matrix, providing a pathophysiological rationale for its use in heart failure management (Iborra-Egea et al., 2017).

Cardioprotective Effects in Animal Models

Sacubitril/valsartan has demonstrated significant cardioprotective effects in animal models of myocardial infarction and heart failure. Studies in rabbits and rats have shown that the drug can alleviate adverse post-infarction ventricular remodeling and preserve systolic function, highlighting its potential in heart failure treatment (Torrado et al., 2018).

Safety And Hazards

Sacubitrilat is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to unborn child .

Future Directions

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan .

properties

IUPAC Name

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBNVUFHFMVMDB-BEFAXECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164369
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sacubitrilat

CAS RN

149709-44-4
Record name LBQ-657
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sacubitrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACUBITRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitrilat
Reactant of Route 2
Reactant of Route 2
Sacubitrilat
Reactant of Route 3
Sacubitrilat
Reactant of Route 4
Reactant of Route 4
Sacubitrilat
Reactant of Route 5
Sacubitrilat
Reactant of Route 6
Sacubitrilat

Citations

For This Compound
287
Citations
N Kumbhar, S Nimal, D Patil, VF Kaiser, J Haupt… - Scientific Reports, 2023 - nature.com
… Sacubitrilat increased the protein expression of tumor-… sacubitrilat induces apoptotic-mediated cell death. This study may pave the way to identify the anticancer potential of sacubitrilat …
Number of citations: 6 www.nature.com
JL Izzo Jr, DH Zappe, Y Jia, K Hafeez… - Journal of …, 2017 - journals.lww.com
We compared the systolic blood pressure (SBP)-lowering efficacy and safety of crystalline valsartan/sacubitril (LCZ696, an angiotensin receptor blocker–neprilysin inhibitor) 400 mg …
Number of citations: 41 journals.lww.com
J Eiringhaus, CM Wünsche, P Tirilomis… - ESC Heart …, 2020 - Wiley Online Library
Aims Inhibition of neprilysin and angiotensin II receptor by sacubitril/valsartan (Val) (LCZ696) reduces mortality in heart failure (HF) patients compared with sole inhibition of renin–…
Number of citations: 16 onlinelibrary.wiley.com
SP Ayalasomayajula, TH Langenickel… - European journal of …, 2016 - Springer
… primary clearance pathway for sacubitrilat whereas biliary … the pharmacokinetic exposure of sacubitrilat. While C max … 0.755) of sacubitrilat suggesting that sacubitrilat systemic exposure …
Number of citations: 47 link.springer.com
Q Yang, P Cao, Y Lv, H Peng, X Zhai - Journal of Pharmaceutical and …, 2023 - Elsevier
… and its bio-active metabolite sacubitrilat in human plasma has been … sacubitrilat with an average time of 2.0–3.0 h. Most of the sacubitril is excreted in urine and feces as sacubitrilat…
Number of citations: 2 www.sciencedirect.com
U Primessnig, PM Deißler, P Wakula… - Frontiers in …, 2022 - frontiersin.org
Background: Although the angiotensin-receptor neprilysin inhibitor sacubitril/valsartan started a new era in heart failure treatment, little is known about the tissue-level effects of the drug …
Number of citations: 1 www.frontiersin.org
S Ayalasomayajula, T Langenickel, P Pal… - Clinical …, 2017 - Springer
… accumulation for sacubitrilat. Sacubitril is eliminated predominantly as sacubitrilat through … healthy subjects, area under the plasma concentration–time curves of sacubitril, sacubitrilat, …
Number of citations: 47 link.springer.com
Y Hu, H Zhang, X Li, J Mai, L Yang, J Yan… - Expert Opinion on …, 2022 - Taylor & Francis
… Sacubitril is converted in vivo to its active metabolite sacubitrilat (LBQ657), which produces pharmacological effects [Citation12–14]. LBQ657 is a potent inhibitor (IC 50 …
Number of citations: 3 www.tandfonline.com
J Eiringhaus, C Wuensche, J Herting… - European Heart …, 2019 - academic.oup.com
… inhibitor sacubitrilat as sole sacubitrilat treatment also … sacubitrilat (epifluorescence microscopy, n=41/6 vs. 39/6). Importantly, sacubitrilat/valsartan in combination as well as sacubitrilat …
Number of citations: 1 academic.oup.com
P Giri, V Joshi, S Giri, P Delvadia… - Biomedical …, 2021 - Wiley Online Library
An LC–tandem mass spectrometry method was developed and validated for the simultaneous quantitation of fimasartan and sacubitrilat using positive ion mode. The protein …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.